Pyridine, 3-chloro-4-methyl-, 1-oxide
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Overview
Description
Pyridine, 3-chloro-4-methyl-, 1-oxide is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it has a chlorine atom at the 3-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-chloro-4-methyl-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of 3-chloro-4-methylpyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the N-oxide is formed as the primary product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and yield. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 3-chloro-4-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Higher-order N-oxides.
Reduction: 3-chloro-4-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 3-chloro-4-methyl-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Pyridine, 3-chloro-4-methyl-, 1-oxide involves its interaction with molecular targets through its N-oxide functionality. The compound can act as an oxidizing agent, transferring oxygen to other molecules. This property is utilized in various chemical reactions and biological processes. The exact molecular pathways and targets are still under investigation, but its ability to modulate oxidative states is a key feature.
Comparison with Similar Compounds
Pyridine N-oxide: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
3-chloropyridine: Lacks the N-oxide functionality, which reduces its oxidizing potential.
4-methylpyridine: Lacks both the chlorine and N-oxide functionalities, making it less versatile in chemical reactions.
Uniqueness: Pyridine, 3-chloro-4-methyl-, 1-oxide is unique due to the presence of both the chlorine atom and the N-oxide group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Properties
CAS No. |
52313-60-7 |
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Molecular Formula |
C6H6ClNO |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
3-chloro-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6ClNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |
InChI Key |
LDVGRHWDJRETCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=[N+](C=C1)[O-])Cl |
Origin of Product |
United States |
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